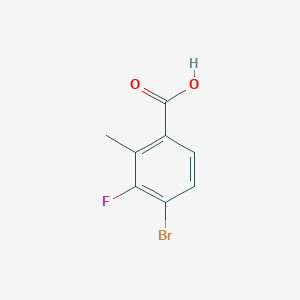

4-Bromo-3-fluoro-2-methylbenzoic acid

Description

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAPYHANHITQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693214 | |

| Record name | 4-Bromo-3-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-97-7 | |

| Record name | 4-Bromo-3-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-fluoro-2-methylbenzoic Acid in Medicinal Chemistry

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid scaffold, offers medicinal chemists a versatile platform for structural modification and the exploration of structure-activity relationships (SAR). The presence of the bromine atom provides a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the final compound. The methyl group can also influence the molecule's conformation and metabolic profile. Consequently, this compound is a valuable starting material for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed, self-validating protocols for researchers and scientists in the pharmaceutical and chemical industries.

Plausible Synthetic Pathway: A Multi-step Approach

While a single, universally adopted synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient multi-step synthesis can be designed based on well-established organic transformations. The proposed pathway commences with the commercially available 3-fluoro-2-methylaniline and proceeds through a series of reliable reactions to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Step 1: Diazotization of 3-Fluoro-2-methylaniline

The synthesis initiates with the diazotization of 3-fluoro-2-methylaniline. This reaction, conducted at low temperatures, converts the primary aromatic amine into a diazonium salt, a versatile intermediate for subsequent functionalization. The use of hydrobromic acid not only facilitates the diazotization but also provides the bromide counterion for the subsequent Sandmeyer reaction.

Step 2: Sandmeyer Reaction for Bromination and Nitrile Installation

The diazonium salt is then subjected to a Sandmeyer-type reaction using copper(I) cyanide. This reaction serves a dual purpose: the introduction of the bromine atom at the 4-position and the installation of a nitrile group, which will be later converted to the carboxylic acid. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step involves the acidic hydrolysis of the nitrile group in 4-Bromo-3-fluoro-2-methylbenzonitrile to the corresponding carboxylic acid. This transformation is typically achieved by heating the nitrile in the presence of a strong acid, such as sulfuric acid.

Detailed Experimental Protocols

Synthesis of this compound

Materials and Reagents:

-

3-Fluoro-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Deionized water

-

Ice

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude 4-Bromo-3-fluoro-2-methylbenzonitrile.

-

-

Hydrolysis:

-

To the crude 4-Bromo-3-fluoro-2-methylbenzonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approximately 120-140 °C) for several hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.

-

In-depth Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are employed for this purpose.

Caption: Workflow for the comprehensive characterization of the final product.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 1349716-97-7 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.04 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Expected in the range of 180-200 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| ~2.4 | s | 3H | -CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~158 (d, J ≈ 250 Hz) | C-F |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 (d) | Ar-C |

| ~120 (d) | Ar-C |

| ~115 | C-Br |

| ~15 | -CH₃ |

Note: Predicted chemical shifts and coupling constants. Actual values may vary.

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1710-1680 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch |

| ~1050 | Medium | C-F stretch |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a pair of molecular ion peaks (M and M+2) of nearly equal intensity.

-

Expected [M-H]⁻: 230.9, 232.9

Chromatographic Analysis

HPLC (High-Performance Liquid Chromatography):

HPLC is employed to determine the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to ensure the carboxylic acid is in its protonated form). The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This in-depth technical guide provides a robust framework for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the characterization data provided, researchers and scientists can confidently produce and validate this important building block for their drug discovery and development programs. The presented methodologies are designed to be self-validating, ensuring the production of a high-purity compound suitable for advanced chemical synthesis.

References

Due to the limited availability of specific peer-reviewed articles detailing the synthesis of this compound, the following references provide context for the general transformations and characterization techniques discussed in this guide.

-

Organic Syntheses. An authoritative source for detailed and reliable organic chemistry procedures. [Link]

-

SpectraBase. A comprehensive database of spectral data for organic compounds. [Link]

-

PubChem. A public database of chemical information from the National Institutes of Health (NIH). [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. A comprehensive textbook covering the principles of organic synthesis.

Spectroscopic Characterization of 4-Bromo-3-fluoro-2-methylbenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-3-fluoro-2-methylbenzoic acid (CAS No. 1349716-97-7), a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. The analysis herein is designed for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes established spectroscopic principles and data from analogous compounds to present a robust, predictive analysis.

Introduction

This compound possesses a unique substitution pattern on the benzene ring, featuring a carboxylic acid, a methyl group, and two different halogen atoms. This arrangement of electron-withdrawing (bromo, fluoro, carboxylic acid) and electron-donating (methyl) groups dictates a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for structural confirmation, purity assessment, and predicting chemical reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of the ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR data for a solid sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for NMR analysis, from sample preparation to structural elucidation.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents.[1][2][3][4] The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, while the methyl protons will resonate in the typical benzylic region.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~11-13 | Broad Singlet | - |

| Ar-H (H5) | ~7.8-8.0 | Doublet | ~8-9 (³JH-H) |

| Ar-H (H6) | ~7.4-7.6 | Doublet of Doublets | ~8-9 (³JH-H), ~1-2 (⁴JH-F) |

| CH₃ | ~2.3-2.5 | Singlet | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The proton at position 5 (H5) is ortho to the bromine atom and meta to the carboxylic acid group. The proton at position 6 (H6) is ortho to the carboxylic acid and meta to the bromine atom. The fluorine atom will introduce further splitting. The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups will deshield these protons, causing them to resonate downfield.[5] The observed coupling pattern will be crucial for unambiguous assignment.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and often exchanges with trace amounts of water in the solvent, leading to a broad signal. Its chemical shift is also concentration-dependent.

-

Methyl Protons: The methyl group at position 2 is a benzylic methyl group, and its protons are expected to appear as a sharp singlet in the range of 2.3-2.5 ppm.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents. Aromatic carbons typically resonate in the 110-170 ppm range.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165-170 |

| C-COOH (C1) | ~130-135 |

| C-CH₃ (C2) | ~135-140 |

| C-F (C3) | ~155-160 (d, ¹JC-F ≈ 240-250 Hz) |

| C-Br (C4) | ~115-120 |

| C5 | ~130-135 |

| C6 | ~125-130 |

| CH₃ | ~15-20 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically above 165 ppm.

-

Aromatic Carbons: The carbon directly attached to the fluorine atom (C3) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly deshielded. The carbon attached to the bromine atom (C4) will be shielded relative to an unsubstituted carbon due to the "heavy atom effect". The other aromatic carbons will have chemical shifts determined by the cumulative electronic effects of all substituents.

-

Methyl Carbon: The methyl carbon will be the most upfield signal, appearing in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[6][7][8] The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.[6][9]

Experimental Protocol: FT-IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Press the sample against the crystal to ensure good contact. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Diagram: FT-IR (ATR) Experimental Workflow

Caption: A simplified workflow for acquiring an FT-IR spectrum using an ATR accessory.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the following key absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methyl) | 2980-2850 | Medium |

| C=O stretch (carboxylic acid) | 1710-1680 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (carboxylic acid) | 1320-1210 | Strong |

| C-F stretch | 1250-1020 | Strong |

| C-Br stretch | 680-515 | Medium-Strong |

Interpretation of the IR Spectrum:

-

O-H and C=O Stretching: The most prominent features will be the very broad O-H stretching absorption of the hydrogen-bonded carboxylic acid dimer and the strong C=O stretching absorption.[10]

-

Aromatic C-H and C=C Stretching: The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[2]

-

C-F and C-Br Stretching: Strong absorptions corresponding to the C-F and C-Br stretching vibrations are expected in the fingerprint region, providing evidence for the halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be observed. In positive ion mode, the protonated molecule [M+H]⁺ may be seen.

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the molecular ion (e.g., [M-H]⁻) by collision-induced dissociation (CID) and analyze the resulting product ions.

Diagram: ESI-MS Experimental Workflow

Caption: A schematic of the electrospray ionization mass spectrometry (ESI-MS) process.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₆BrFO₂. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 232/234 | Molecular ion peak with characteristic bromine isotopic pattern. |

| [M-H]⁻ | 231/233 | Deprotonated molecule, expected in negative ESI mode. |

| [M-OH]⁺ | 215/217 | Loss of the hydroxyl radical. |

| [M-COOH]⁺ | 187/189 | Loss of the carboxylic acid group (decarboxylation). |

| [M-H-CO₂]⁻ | 187/189 | A common fragmentation pathway for deprotonated benzoic acids.[11] |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The most critical information is the molecular ion peak, which should appear as a doublet with a 1:1 intensity ratio, separated by 2 m/z units, confirming the presence of one bromine atom.

-

Fragmentation Pattern: A characteristic fragmentation of benzoic acids is the loss of CO₂ from the deprotonated molecular ion in negative mode.[11] In positive ion mode (using harsher ionization like electron impact), loss of the hydroxyl group or the entire carboxyl group as a radical are common fragmentation pathways.[12][13]

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected data based on fundamental principles and comparison with related structures. The predicted chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns serve as a valuable reference for scientists working with this compound, aiding in its unambiguous identification and characterization. Experimental verification of these predictions will ultimately provide the definitive spectroscopic profile for this molecule.

References

- Vertex AI Search. (2025, November 17).

- Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview.

- ChemScene. 4-Bromo-2-fluoro-3-methylbenzoic acid.

- FindLight. (2019, March 27).

- PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide.

- OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- University of Colorado Boulder.

- MSU Chemistry. Principles of FTIR Spectroscopy.

- BLD Pharm. This compound.

- Doc Brown's Chemistry.

- ECHEMI.

- ResearchGate.

- ResearchGate.

- Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.

- Chemistry LibreTexts. (2023, October 30). 15.

- The Royal Society of Chemistry.

- ResearchGate. (2017, July 28).

- University of California, Davis.

- YouTube. (2021, October 6).

- Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

- Sigma-Aldrich. 4-Bromo-2-fluorobenzoic acid 97.

- PubMed. Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites.

- SpectraBase. 4-Bromo-2-fluorobenzoic acid, methyl ester - Optional[FTIR] - Spectrum.

- BLD Pharm. 4-Bromo-3-fluorobenzoic acid.

- MDPI.

- SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid.

- The Royal Society of Chemistry.

- PubChem. 4-Bromo-2-methylbenzoic acid.

- NIST WebBook. Benzoic acid, 4-bromo-, methyl ester.

- ChemicalBook. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum.

- SpectraBase. Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum.

- MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells.

- NIST WebBook. Benzoic acid, 4-bromo-, methyl ester.

- University College London.

- SlideShare. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- NIST WebBook. Benzoic acid, 4-fluoro-.

- NIST WebBook. Benzoic acid, 4-bromo-.

- ChemicalBook. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum.

- Sigma-Aldrich. 4-Bromo-3-methylbenzoic acid 97.

- Sigma-Aldrich. 4-Bromo-2-methylbenzoic acid 97.

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. agilent.com [agilent.com]

- 8. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

Chemical properties and reactivity of 4-Bromo-3-fluoro-2-methylbenzoic acid

An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-methylbenzoic Acid for Advanced Research & Development

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a highly functionalized aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document explores the compound's core chemical properties, reactivity profile, synthetic considerations, and strategic applications, grounding all claims in established scientific principles and methodologies.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 1349716-97-7) is a polysubstituted aromatic building block whose utility stems from the unique electronic interplay of its functional groups.[1][2] The strategic placement of bromo, fluoro, methyl, and carboxylic acid moieties on the benzene ring creates a versatile scaffold for complex molecular engineering.

Structural and Physical Data

A summary of the key physicochemical properties is presented below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1349716-97-7 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1] |

| Physical Form | Solid, at room temperature | [1] |

| Purity/Specification | Typically ≥95% | [3][4] |

| Storage | Sealed in a dry environment at room temperature | [1] |

| SMILES | O=C(O)C1=CC=C(Br)C(F)=C1C | [1] |

| InChI Key | PIMDCUNZRUXGME-UHFFFAOYSA-N | [4] |

Spectroscopic Signature

-

¹H NMR: The spectrum would feature distinct signals for the two aromatic protons, a singlet for the methyl protons, and a characteristically broad singlet for the acidic carboxylic acid proton (typically δ 10-13 ppm).[5]

-

¹³C NMR: Key signals would include the carboxylic carbon (δ 165-175 ppm) and distinct aromatic carbons, with their chemical shifts influenced by the attached substituents.[5] The carbons bonded to bromine and fluorine would show characteristic shifts and coupling patterns (in the case of ¹³C-¹⁹F coupling).

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C aromatic stretches (~1400-1600 cm⁻¹), and C-F/C-Br stretches in the fingerprint region.[6]

Caption: Structure of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the directing and activating/deactivating effects of its four distinct substituents. This complex interplay allows for highly selective and sequential chemical transformations, making it a valuable intermediate.

Analysis of Substituent Effects

The synthetic utility of this molecule arises from the ability to selectively address different reactive sites. The electronic nature of each group governs the reactivity of the aromatic ring and the functional groups themselves.

-

Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution (EAS) and is meta-directing.

-

Bromine (-Br): An electron-withdrawing group (deactivating) that is ortho, para-directing due to resonance effects.

-

Fluorine (-F): A strongly electron-withdrawing group (deactivating) that is also ortho, para-directing.

-

Methyl (-CH₃): An electron-donating group that activates the ring towards EAS and is ortho, para-directing.[5]

The cumulative effect of these groups makes the remaining aromatic C-H bonds (at positions 5 and 6) electron-poor and thus less susceptible to further electrophilic substitution. The primary value of this scaffold lies not in further ring substitution, but in the transformation of its existing functional groups.

Caption: Substituent influence on molecular reactivity.

Key Reaction Pathways

-

Carboxylic Acid Derivatization: The -COOH group is readily converted into esters, amides, or acid chlorides. This is a primary pathway for incorporating the molecule into larger, more complex structures, such as active pharmaceutical ingredients (APIs).[7]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is an excellent handle for reactions like Suzuki, Stille, Heck, and Sonogashira couplings.[5][8] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring structure-activity relationships (SAR) in drug discovery.[8]

-

Benzylic Functionalization: The methyl group can be a site for radical-initiated reactions, such as benzylic bromination using N-bromosuccinimide (NBS), to introduce another reactive handle onto the scaffold.[7]

Strategic Applications in Drug Discovery and Materials Science

The unique combination of reactive sites makes this compound a versatile intermediate for constructing novel therapeutic agents and functional materials.[5]

Role as a Pharmaceutical Building Block

In medicinal chemistry, halogenated aromatic acids are foundational scaffolds. The trifluoromethyl group, often analogous in effect to the fluoro and bromo combination here, is known to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[8]

-

Scaffold for API Synthesis: The carboxylic acid allows for amide bond formation, a ubiquitous linkage in pharmaceuticals. The bromo-substituent provides a subsequent site for diversification via cross-coupling to build out molecular complexity.

-

Fragment-Based Drug Design (FBDD): This molecule can serve as a fragment for screening against biological targets. The fluorine atom can engage in specific hydrogen bonds or other non-covalent interactions, while the bromine provides a vector for fragment evolution once a hit is identified.[5]

Synthesis of Heterocyclic Systems

Many biologically active compounds are heterocyclic in nature. This compound can serve as a precursor for various heterocyclic systems. For example, derivatives can be used to synthesize isoindolinones or quinolones, classes of compounds with known biological activities.[9]

Caption: A typical synthetic workflow in drug discovery.

Experimental Protocols & Methodologies

The following protocols are representative of the key transformations involving this compound. They are designed to be self-validating, with clear endpoints and purification steps.

Protocol: Esterification to Methyl 4-bromo-3-fluoro-2-methylbenzoate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common step to protect the acid or modify its reactivity.

Rationale: Fischer esterification is a robust and scalable acid-catalyzed reaction. Using methanol as both reactant and solvent drives the equilibrium towards the product. Sulfuric acid is a cost-effective and potent catalyst.[10]

Methodology:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.33 g, 10 mmol).

-

Reagents: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Final Product: Purify the crude product by column chromatography on silica gel if necessary to yield the pure methyl ester.

Protocol: Suzuki Cross-Coupling

This protocol outlines the coupling of the bromo-substituent with an arylboronic acid, demonstrating its utility as a diversification point.

Rationale: The Suzuki coupling is a cornerstone of modern organic synthesis due to its functional group tolerance and reliability. A palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle.[9]

Methodology:

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine methyl 4-bromo-3-fluoro-2-methylbenzoate (from protocol 4.1, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Catalyst System: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

-

Solvent: Add a degassed solvent mixture of dioxane and water (4:1 ratio, 10 mL total).

-

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and dilute with water (20 mL).

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel to obtain the desired coupled product.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. While a specific safety data sheet for this isomer is not widely available, data from closely related compounds provides guidance.

-

Hazard Profile: Assumed to be an irritant. Compounds like 4-bromo-2-fluorobenzoic acid are irritating to the eyes, respiratory system, and skin.[11] GHS pictograms for similar compounds often include the "Warning" signal word with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the solid powder, use a fume hood to avoid inhalation of dust.[11][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically designed chemical building block with significant potential in pharmaceutical and materials science research. Its polysubstituted nature provides multiple, orthogonally reactive sites that can be addressed selectively. The carboxylic acid serves as an anchor point for amide or ester formation, while the bromine atom is a versatile handle for carbon-carbon bond formation via cross-coupling chemistry. A thorough understanding of its reactivity, grounded in the electronic effects of its substituents, empowers researchers to leverage this molecule for the efficient synthesis of complex and high-value chemical entities.

References

- 1. 1349716-97-7|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Bromo-2-fluoro-3-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. nbinno.com [nbinno.com]

- 9. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 10. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 153556-42-4|4-Bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 13. 4-溴-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluoro-2-methylbenzoic acid

Introduction

4-Bromo-3-fluoro-2-methylbenzoic acid is a highly functionalized aromatic molecule that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a methyl group, and two different halogen atoms, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the viable synthetic strategies for obtaining this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind different synthetic routes, provide detailed experimental protocols, and analyze the directing effects of substituents that govern the regioselectivity of key transformations.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted aromatic ring like this compound requires careful planning to ensure the correct placement of each functional group. The order of introduction of the substituents is critical, as their electronic and steric properties will direct subsequent reactions. This guide will explore three plausible synthetic routes, each commencing from a different commercially available starting material.

Comparative Overview of Synthetic Routes

| Route | Starting Material | Key Transformations | Advantages | Challenges |

| A | 3-Fluoro-2-methyltoluene | Electrophilic Bromination, Oxidation | Potentially high regioselectivity in bromination. | Control of bromination conditions to avoid side products. |

| B | 3-Fluoro-2-methylbenzoic acid | Electrophilic Bromination | Direct approach with a commercially available starting material. | Competing directing effects of substituents may lead to a mixture of isomers. |

| C | 3-Fluoro-2-methylaniline | Diazotization, Sandmeyer Bromination, Oxidation | Well-established and reliable Sandmeyer reaction. | Handling of diazonium salts which can be unstable. |

Route A: Synthesis from 3-Fluoro-2-methyltoluene

This synthetic approach leverages the directing effects of the fluoro and methyl groups to achieve the desired bromination pattern, followed by a robust oxidation of the methyl group to the carboxylic acid.

Workflow Diagram

Caption: Synthetic workflow for Route A starting from 3-fluoro-2-methyltoluene.

Step 1: Regioselective Bromination of 3-Fluoro-2-methyltoluene

The initial step involves the electrophilic bromination of 3-fluoro-2-methyltoluene. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The methyl group is an activating ortho, para-director, while the fluorine atom is a deactivating but also ortho, para-director[1][2]. In 3-fluoro-2-methyltoluene, the 4-position is para to the methyl group and ortho to the fluorine atom, making it the most electronically favored position for electrophilic attack. The 6-position is ortho to the methyl group and para to the fluorine, but is sterically hindered by the adjacent methyl group. Therefore, bromination is expected to occur predominantly at the 4-position.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-methyltoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.05 eq.) and a radical initiator such as benzoyl peroxide (0.02 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-fluoro-2-methyltoluene. Further purification can be achieved by column chromatography or distillation.

Step 2: Oxidation of 4-Bromo-3-fluoro-2-methyltoluene

The second step is the oxidation of the methyl group of 4-bromo-3-fluoro-2-methyltoluene to a carboxylic acid. Potassium permanganate (KMnO4) is a powerful oxidizing agent commonly used for this transformation[3][4][5]. The reaction is typically carried out in an aqueous basic solution.

Experimental Protocol:

-

To a solution of 4-bromo-3-fluoro-2-methyltoluene (1.0 eq.) in a mixture of pyridine and water, add potassium permanganate (KMnO4) (3.0-4.0 eq.) portion-wise.

-

Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the mixture to room temperature and filter off the manganese dioxide (MnO2) byproduct through a pad of celite.

-

Wash the filter cake with hot water.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Route B: Synthesis from 3-Fluoro-2-methylbenzoic acid

This route offers a more direct approach by starting with a commercially available benzoic acid derivative and introducing the bromine atom in a single step[6][7][8][9][10]. The success of this route depends on the regioselectivity of the bromination, which is influenced by the combined directing effects of the carboxylic acid, fluoro, and methyl groups. The carboxylic acid group is a meta-director, while the fluoro and methyl groups are ortho, para-directors[1][2]. The interplay of these effects makes the prediction of the major product less straightforward than in Route A.

Workflow Diagram

Caption: Synthetic workflow for Route B starting from 3-fluoro-2-methylbenzoic acid.

Experimental Protocol: Direct Bromination

-

In a flask protected from moisture, suspend 3-fluoro-2-methylbenzoic acid (1.0 eq.) in a suitable solvent like dichloromethane or acetic acid.

-

Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr3).

-

Slowly add bromine (Br2) (1.1 eq.) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of isomers, which will require careful purification by recrystallization or column chromatography to isolate the desired this compound.

Route C: Synthesis from 3-Fluoro-2-methylaniline

This classic approach utilizes the Sandmeyer reaction, a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate[11][12]. The starting material, 3-fluoro-2-methylaniline, is commercially available[13][14].

Workflow Diagram

Caption: Synthetic workflow for Route C starting from 3-fluoro-2-methylaniline.

Step 1: Bromination of 3-Fluoro-2-methylaniline

Before the Sandmeyer reaction, the aniline must be brominated. The amino group is a strong activating ortho, para-director. Bromination of 3-fluoro-2-methylaniline with NBS in DMF has been reported to give a near-quantitative yield of 4-bromo-3-fluoro-2-methylaniline[15].

Experimental Protocol:

-

Dissolve 3-fluoro-2-methylaniline (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain 4-bromo-3-fluoro-2-methylaniline, which can be used in the next step without further purification.

Step 2 & 3: Diazotization, Sandmeyer Reaction, and Oxidation

This sequence is a conceptual alternative where the Sandmeyer reaction would be performed first to introduce the bromine, followed by other functional group manipulations. However, a more direct approach is the bromination of the aniline followed by diazotization of the resulting 4-bromo-3-fluoro-2-methylaniline and subsequent conversion of the diazonium salt to the carboxylic acid. A more common approach, however, would be to oxidize the methyl group after the aniline has been appropriately functionalized. For the purpose of this guide, we will proceed with the oxidation of the methyl group of the brominated aniline, followed by diazotization and conversion to the carboxylic acid, although protecting the amine group would be necessary before oxidation. A more straightforward sequence is to perform the Sandmeyer reaction on 3-fluoro-2-methylaniline to get 3-fluoro-2-methylbenzonitrile, followed by hydrolysis to the benzoic acid and then bromination as in Route B.

Given the complexity and potential for side reactions, the most efficient sequence starting from the aniline would be:

-

Protection of the amino group (e.g., as an acetamide).

-

Bromination at the 4-position.

-

Oxidation of the methyl group.

-

Deprotection of the amino group.

-

Diazotization and conversion to the desired benzoic acid.

However, for simplicity and efficiency, Route A and the bromination of 3-fluoro-2-methylaniline followed by oxidation (a modification of Route C) are the most promising.

Conclusion

The synthesis of this compound can be achieved through several strategic routes. Route A, starting from 3-fluoro-2-methyltoluene, appears to be the most promising due to the anticipated high regioselectivity of the initial bromination step. Route B offers a more direct but potentially less selective approach. Route C, involving a Sandmeyer reaction, provides a classic and reliable alternative, with the bromination of 3-fluoro-2-methylaniline being a particularly high-yielding initial step. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the purification capabilities at hand. The detailed protocols and strategic analysis provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate.

References

- Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

AbacipharmTech. (n.d.). 3-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. Green Chemistry. Retrieved from [Link]

-

Zenodo. (1921). A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

ChemUniverse. (n.d.). 3-FLUORO-2-METHYLBENZOIC ACID. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Fluoro-2-methylbenzoic acid (99%). Retrieved from [Link]

-

Blogger. (2023). The Versatility of 3-Fluoro-2-methylaniline in Modern Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ScienceDirect. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters. Retrieved from [Link]

-

SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Substitutent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Reddit. (2023). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct?. Retrieved from [Link]

-

Chegg. (2021). Solved para-bromobenzoic acid can be made by the KMnO4. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

PubMed Central. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved from [Link]

-

ResearchGate. (2008). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). m-Fluorotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylhexane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorotoluene. Retrieved from [Link]

Sources

- 1. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. benchchem.com [benchchem.com]

- 4. Solved para-bromobenzoic acid can be made by the KMnO4 | Chegg.com [chegg.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ossila.com [ossila.com]

- 7. 3-Fluoro-2-methylbenzoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. 3-Fluoro-2-methylbenzoic acid (99%) - Amerigo Scientific [amerigoscientific.com]

- 10. 3-氟-2-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. 3-Fluoro-2-methylaniline | 443-86-7 [chemicalbook.com]

- 14. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-Bromo-3-fluoro-2-methylbenzoic Acid (CAS No. 1349716-97-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoro-2-methylbenzoic acid, registered under CAS number 1349716-97-7, is a halogenated and methylated benzoic acid derivative.[1][2] Its molecular structure, featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group on the benzene ring, makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its relevance in medicinal chemistry and drug discovery. The strategic placement of its functional groups offers multiple reaction sites, allowing for the synthesis of complex molecular architectures.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 1349716-97-7 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.03 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Purity | ≥95% (as offered by suppliers) | [2] |

| Storage | Store in a cool, dry place. Sealed in dry, room temperature. | [1][2] |

Synthesis and Reactivity

Synthetic Approaches

For instance, the synthesis of similar compounds often involves:

-

Directed ortho-metalation: A powerful strategy for the regioselective functionalization of aromatic rings.

-

Halogenation: Introduction of bromine and fluorine atoms onto the aromatic ring using appropriate reagents.

-

Oxidation: Conversion of a methyl group to a carboxylic acid using strong oxidizing agents.

A potential, though unverified, synthetic workflow could be conceptualized as follows:

Caption: Conceptual synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its distinct functional groups:

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. It also acts as a meta-director for electrophilic aromatic substitution, although the electronic effects of the other substituents will also influence the regioselectivity.

-

Bromine Atom: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. This makes it a key site for molecular elaboration in drug discovery.

-

Fluorine Atom: The presence of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. It can also participate in specific interactions with biological targets.

-

Methyl Group: The methyl group can potentially be a site for further functionalization through benzylic halogenation.

The interplay of these groups—the electron-withdrawing nature of the halogens and the carboxylic acid, and the electron-donating nature of the methyl group—creates a complex reactivity profile that can be strategically exploited in multi-step syntheses.

Applications in Research and Drug Development

Halogenated benzoic acid derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural motifs present in this compound are found in various biologically active molecules. While specific applications for this exact compound are not extensively documented, its utility can be inferred from the roles of similar building blocks.

Potential applications include:

-

Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of new chemical entities. The carboxylic acid allows for linkage to other molecular fragments, while the bromine atom provides a site for introducing diversity through cross-coupling reactions.

-

Fragment-Based Drug Discovery: As a substituted aromatic compound, it can be used in fragment-based screening to identify small molecules that bind to biological targets.

-

Synthesis of Enzyme Inhibitors and Receptor Modulators: The specific substitution pattern may be suitable for designing molecules that fit into the active sites of enzymes or the binding pockets of receptors.

Experimental Protocols

Given the lack of published experimental data, the following are generalized protocols for reactions that would be applicable to this compound, based on standard laboratory procedures.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, a common derivatization to protect the acid or to modify its properties.

Methodology:

-

Dissolve this compound (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Sources

A Comprehensive Technical Guide to the Discovery and Isolation of 4-Bromo-3-fluoro-2-methylbenzoic Acid Derivatives

Introduction: The Strategic Importance of Fluorinated Benzoids in Modern Drug Discovery

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, serving as versatile building blocks for a vast array of therapeutic agents.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, along with alkyl groups, can profoundly influence a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability.[1][2] 4-Bromo-3-fluoro-2-methylbenzoic acid and its derivatives have emerged as particularly valuable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[3] The bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance binding affinity and metabolic stability, and the methyl group can influence conformation and electronic properties.[2] This guide provides an in-depth exploration of the synthetic strategies, isolation techniques, and characterization of this important class of compounds, tailored for researchers and professionals in drug development.

Synthetic Methodologies: Navigating the Path to this compound

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure correct regiochemistry. Several synthetic routes have been developed, each with its own advantages and considerations.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic approach to this compound reveals several potential starting points and key transformations. The carboxylic acid can be derived from the oxidation of a methyl group or hydrolysis of a nitrile. The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions.

Diagram: Retrosynthetic Analysis of this compound

Caption: A simplified retrosynthetic analysis illustrating potential synthetic pathways to the target molecule.

Key Synthetic Transformations

1. Oxidation of Substituted Toluenes

A common and direct method for the synthesis of substituted benzoic acids is the oxidation of the corresponding alkylbenzenes.[4] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are often employed.[5] However, these conditions can sometimes lead to over-oxidation and cleavage of the aromatic ring, reducing the yield.[5] Milder, more selective methods, such as catalytic oxidation using transition metal salts (e.g., cobalt or manganese) in the presence of a bromide source and an oxygen-containing gas, offer a more controlled approach.[4]

2. Grignard Reaction and Carboxylation

An alternative strategy involves the use of an organometallic intermediate. For instance, starting from a suitably substituted bromotoluene, a Grignard reagent can be formed by reaction with magnesium. This organomagnesium compound can then be carboxylated by reacting with carbon dioxide (dry ice) to yield the desired benzoic acid.[6][7] This method is particularly useful when the starting halogenated toluene is readily available.

3. Friedel-Crafts Acylation and Subsequent Reactions

Friedel-Crafts acylation of a fluorinated toluene derivative can introduce a keto group that can be further manipulated. For example, m-fluorotoluene can undergo a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis and acidification to yield a mixture of isomers, including 4-fluoro-2-methylbenzoic acid.[6] Subsequent bromination would then be required to install the bromine atom at the desired position.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible multi-step synthesis of this compound, drawing upon established chemical principles.

Step 1: Nitration of 2-Fluoro-6-bromotoluene

-

To a stirred solution of 2-fluoro-6-bromotoluene in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the nitrated intermediate in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., hydrochloric acid).

-

Heat the reaction mixture to reflux until the reduction is complete (monitored by TLC).

-

Cool the reaction, neutralize the acid, and extract the aniline derivative.

Step 3: Sandmeyer Reaction to Introduce the Carboxylic Acid

-

Diazotize the aniline derivative by treating it with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the diazonium salt solution to the copper(I) cyanide solution.

-

Warm the reaction mixture to promote the substitution reaction, leading to the formation of the corresponding benzonitrile.

Step 4: Hydrolysis of the Nitrile

-

Heat the benzonitrile intermediate in the presence of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to hydrolyze the nitrile group to a carboxylic acid.

-

After the reaction is complete, cool the mixture and acidify (if a basic hydrolysis was performed) to precipitate the crude this compound.

Diagram: Synthetic Workflow

Caption: A flowchart illustrating the key steps in a potential synthetic route.

Isolation and Purification: Ensuring High Purity for Downstream Applications

The isolation and purification of the final product are critical to ensure its suitability for further use, especially in pharmaceutical applications where high purity is paramount.

Common Purification Techniques

| Technique | Principle | Application Notes |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | An effective method for purifying solid benzoic acids.[5] The choice of solvent is crucial; toluene, benzene, and ethyl acetate are often used.[6] |

| Column Chromatography | Separation based on the differential adsorption of compounds onto a stationary phase. | Useful for separating isomers and removing closely related impurities. Silica gel is a common stationary phase. |

| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. | The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid. |

Troubleshooting Common Issues in Synthesis and Purification

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction, over-oxidation, or side reactions. | Optimize reaction time and temperature. Use milder oxidizing agents if applicable.[5] |

| Presence of Isomers | Poor regioselectivity in substitution reactions. | Carefully control reaction conditions. Purification by recrystallization or chromatography may be necessary.[6] |

| Product is Difficult to Purify | Formation of multiple byproducts with similar properties. | Re-evaluate the synthetic route to minimize side reactions. Employ a combination of purification techniques.[5] |

Characterization and Structural Elucidation

Unequivocal characterization of the synthesized this compound and its derivatives is essential. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons (around δ 2.0-2.5 ppm), and a broad singlet for the carboxylic acid proton (typically δ 10-13 ppm).[2] |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the carboxylic carbon (around δ 165-175 ppm).[2] |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (C₈H₆BrFO₂: 233.03 g/mol ).[2] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹). |

Applications in Drug Discovery and Beyond

This compound is a valuable building block for creating more complex molecules with potential biological activity.[2] The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

-

Cross-Coupling Reactions: The bromine atom is a versatile handle for Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]

-

Amide Bond Formation: The carboxylic acid group can be readily converted to an amide, a common functional group in many drug molecules.

-

Esterification: The formation of esters can be used to modify the pharmacokinetic properties of a lead compound.

Conclusion

The discovery and isolation of this compound derivatives require a deep understanding of synthetic organic chemistry principles and meticulous purification techniques. The strategic combination of functional groups in this scaffold makes it a highly valuable intermediate for the development of novel therapeutics and other advanced materials. This guide has provided a comprehensive overview of the key synthetic strategies, isolation protocols, and characterization methods to aid researchers in this important field.

References

- CN1251833A - Process for preparing substituted benzoic acid - Google P

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: )

-

Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. (URL: [Link])

-

Synthesis of benzoylbenzoic acids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem. (URL: [Link])

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

-

The Importance of Benzoic Acid Derivatives in Chemical Synthesis. (URL: [Link])

-

Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. (URL: [Link])

-

(12) United States Patent - Googleapis.com. (URL: [Link])

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google P

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

-

The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. (URL: [Link])

-

Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem. (URL: [Link])

- WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

Theoretical studies on the electronic structure of 4-Bromo-3-fluoro-2-methylbenzoic acid

An In-depth Technical Guide: Theoretical Studies on the Electronic Structure of 4-Bromo-3-fluoro-2-methylbenzoic Acid

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their utility stems from the versatile reactivity of the carboxylic acid group and the tunable electronic properties of the aromatic ring through substitution. This compound is a halogenated derivative with a unique substitution pattern that suggests potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of electron-withdrawing halogens (bromine and fluorine) and an electron-donating methyl group creates a complex electronic environment.

A thorough understanding of the electronic structure of this molecule is paramount for predicting its chemical reactivity, intermolecular interactions, and ultimately, its suitability for various applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate molecular properties at the atomic level.[3][4][5] This guide provides a comprehensive theoretical analysis of this compound, covering its optimized molecular geometry, vibrational frequencies, and key electronic properties such as the Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of the theoretical results, a robust computational protocol is essential. The causality behind our choice of methodology is grounded in achieving a balance between computational accuracy and efficiency for a molecule of this size and complexity.

Step-by-Step Computational Workflow

-

Initial Structure Generation: The 3D structure of this compound was first built using standard bond lengths and angles.

-

Quantum Chemical Software: All calculations were performed using the Gaussian 09 suite of programs, a standard in the field of computational chemistry.[6]

-

Theoretical Framework: Density Functional Theory (DFT) was selected as the core method. DFT has been consistently shown to provide reliable results for the electronic structure of organic molecules.[7][8]

-

Functional and Basis Set Selection:

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. B3LYP is renowned for its excellent performance in describing the geometry and electronic properties of a wide range of molecules.[7][8][9]

-

Basis Set: The 6-311++G(d,p) basis set was used for all atoms. This triple-zeta basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds, which is critical for molecules containing electronegative halogens.[7][8][9]

-

-

Geometry Optimization: The initial structure was subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation (the ground state) of the molecule.

-